molecular formula C10H16N2 B1216437 4-Dimethylaminomethylbenzylamine CAS No. 34490-85-2

4-Dimethylaminomethylbenzylamine

Cat. No. B1216437
Key on ui cas rn: 34490-85-2
M. Wt: 164.25 g/mol
InChI Key: LYABQIBGTULUFB-UHFFFAOYSA-N
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Patent
US06288061B1

Procedure details

N-(4-Dimethylaminomethylphenylmethyl)acetamide (22 g) was dissolved in 4N hydrochloric acid (100 ml) and the mixture was refluxed under heating for 3 hr 40 min. The solvent was evaporated and ethyl acetate was added. The resulting crystals were collected by filtration. The obtained crystals were dissolved in water (40 ml) and potassium carbonate was added to saturation, and the mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate and, after drying, the solvent was evaporated under reduced pressure to give the objective 4-(dimethylaminomethyl)phenylmethylamine (11.7 g), melting point 38-39° C.
Name
N-(4-Dimethylaminomethylphenylmethyl)acetamide
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][NH:12]C(=O)C)=[CH:7][CH:6]=1)[CH3:3]>Cl>[CH3:3][N:2]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][NH2:12])=[CH:7][CH:6]=1)[CH3:1]

Inputs

Step One
Name
N-(4-Dimethylaminomethylphenylmethyl)acetamide
Quantity
22 g
Type
reactant
Smiles
CN(C)CC1=CC=C(C=C1)CNC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 3 hr 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate was added
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The obtained crystals were dissolved in water (40 ml)
ADDITION
Type
ADDITION
Details
potassium carbonate was added to saturation
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=CC=C(C=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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